molecular formula C10H20Cl2N2 B1485262 decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride CAS No. 2098013-00-2

decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride

Cat. No. B1485262
CAS RN: 2098013-00-2
M. Wt: 239.18 g/mol
InChI Key: CAYYOYQOPKYXDY-UHFFFAOYSA-N
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Description

Decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is a chemical compound with the molecular formula C10H18N2 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is 1S/C10H18N2/c1-2-4-12-7-8-5-11-6-9 (8)10 (12)3-1/h8-11H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is a liquid at room temperature . Its molecular weight is 166.26 g/mol . The refractive index is not available .

Scientific Research Applications

Potential Antitumor Agents

  • Synthesis and Antitumor Potential : Derivatives of pyrrolo[3,4-b]indolizine have been synthesized and evaluated for their potential as antitumor agents. These compounds include various tricyclic and tetracyclic derivatives, indicating a focus on developing novel compounds with potential therapeutic applications in oncology (Artico et al., 1989).

Advances in Synthesis Methods

  • Novel Synthesis Approaches : Recent advances in the synthesis of indolizines and their analogues have been made, highlighting new strategies and methodologies, particularly those based on transition metal-catalyzed reactions (Sadowski et al., 2016).
  • Cu-Catalyzed Oxidative Annulation : A novel protocol for synthesizing highly functionalized indolizine derivatives, specifically 1H-pyrrolo[3,4-b]indolizine-1,3-diones, has been developed using a Cu-catalyzed oxidative annulation process (Lv et al., 2022).

Applications in Synthesis of Heterocycles

  • Intermediate in Heterocycle Synthesis : The use of 3,4-dihydro-2H-pyrrole-2-carbonitriles as intermediates in the synthesis of various heterocyclic structures, including tetrahydroindolizines and pyrrolo[1,2-a]azepines, has been explored. This demonstrates the role of pyrrolo[3,4-b]indolizine derivatives in the construction of complex molecular structures (Nebe et al., 2016).

Other Research Applications

  • Synthesis of Indolizino[3,4,5-ab]isoindoles : Research on the synthesis and emitting properties of indolizino[3,4,5-ab]isoindole derivatives, which are compounds related to pyrrolo[3,4-b]indolizine, indicates interest in developing materials with potential applications in OLED devices (Shen et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c1-2-4-12-9(3-1)5-8-6-11-7-10(8)12;;/h8-11H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYOYQOPKYXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC3C2CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride
Reactant of Route 2
decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride
Reactant of Route 3
decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride
Reactant of Route 4
decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride
Reactant of Route 5
decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride
Reactant of Route 6
decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride

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